Trp-P-1 requires metabolic activation to exert its carcinogenic effects. [, , , , , ] This activation primarily occurs through cytochrome P450 enzymes, particularly CYP1A subfamily members. [, , , , , , ]
The metabolic pathway involves N-hydroxylation of the exocyclic amino group, forming a reactive intermediate. [, , , ] This intermediate readily forms DNA adducts, primarily at the C8 position of guanine. [, , , ] These adducts disrupt DNA structure and function, potentially leading to mutations during replication. [, , , , , , ] Accumulation of such mutations can initiate carcinogenesis. [, , , ]
Besides DNA adduct formation, Trp-P-1 can also induce apoptosis through both caspase-dependent and caspase-independent pathways. [, , , , , ] This effect is concentration-dependent; high concentrations tend to induce necrosis. []
Trp-P-1 is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. []
Studies demonstrate its carcinogenicity in rodents, inducing various tumors. [, , , ] Its presence in cooked foods raises concerns about potential risks to human health. [, , ]
Numerous studies demonstrate Trp-P-1's potent carcinogenicity in rodents. [, , , ] Oral administration induces hepatocellular carcinomas in rats. [] Neonatal exposure in mice leads to liver tumors and lymphomas. []
Trp-P-1 exhibits mutagenicity in various in vitro assays, including the Ames test, where it induces mutations in Salmonella typhimurium strains. [, , , , , , ]
Trp-P-1 induces apoptosis in various cell types, including rat hepatocytes, splenocytes, and thymocytes. [, , , , , , ] This induction involves caspase activation, particularly caspase-3 and -9, leading to DNA fragmentation and cell death. [, , , , , ]
Trp-P-1 forms DNA adducts, primarily at the C8 position of guanine. [, , , ] These adducts are associated with the compound's mutagenic and carcinogenic properties. [, , , , , ]
Studies demonstrate that Trp-P-1 can inhibit DNA repair mechanisms, specifically nucleotide excision repair, by interfering with enzymes like T4 endonuclease V. [, , ] This inhibition contributes to the accumulation of DNA damage and enhances UV-induced mutagenesis. [, , ]
Trp-P-1 undergoes metabolic activation primarily in the liver by cytochrome P450 enzymes. [, , , , , , ] This process forms reactive intermediates that contribute to its toxicity. [, , , ]
Studies using animal models show that Trp-P-1 is rapidly absorbed and distributed to various tissues following oral administration. [, , , ] It undergoes enterohepatic circulation and is primarily excreted in bile, urine, and feces. [, , ]
Research suggests that Trp-P-1 may suppress immune responses by impairing dendritic cell function. [] This impairment hinders the activation and proliferation of T cells, potentially weakening the immune system's ability to eliminate cancerous cells. []
Trp-P-1 can disrupt endocrine function, specifically testosterone production in male mice. [] This disruption is linked to the suppression of genes involved in androgen biosynthesis in the testes. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: